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molecular formula C13H16F3N3O2 B8273116 N-methyl-2-nitro-4-(4-trifluoromethyl-piperidin-1-yl)-aniline

N-methyl-2-nitro-4-(4-trifluoromethyl-piperidin-1-yl)-aniline

Cat. No. B8273116
M. Wt: 303.28 g/mol
InChI Key: WVOZOGIGTXSWFA-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

Under argon sodium tert-butoxide (366 mg, 3.8 mmol) followed by palladium(II) acetate (22 mg, 0.1 mmol) and tri-tert-butylphosphine 10% in toluene (450 μL, 0.2 mmol) were added to a mixture of 4-bromo-2-nitro-N-methyl-aniline (440 mg, 1.9 mmol) and 4-(trifluoromethyl)piperidine (660 mg, 2.9 mmol) in toluene (7 mL). The reaction mixture was stirred at 100° C. overnight then allowed to cool and was concentrated. The crude was purified by chromatography to give the sub-title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step Two
Quantity
660 mg
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
22 mg
Type
catalyst
Reaction Step Three
Quantity
450 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.Br[C:15]1[CH:22]=[CH:21][C:18]([NH:19][CH3:20])=[C:17]([N+:23]([O-:25])=[O:24])[CH:16]=1.[F:26][C:27]([F:35])([F:34])[CH:28]1[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:20][NH:19][C:18]1[CH:21]=[CH:22][C:15]([N:31]2[CH2:32][CH2:33][CH:28]([C:27]([F:35])([F:34])[F:26])[CH2:29][CH2:30]2)=[CH:16][C:17]=1[N+:23]([O-:25])=[O:24] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Two
Name
Quantity
440 mg
Type
reactant
Smiles
BrC1=CC(=C(NC)C=C1)[N+](=O)[O-]
Name
Quantity
660 mg
Type
reactant
Smiles
FC(C1CCNCC1)(F)F
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
22 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
450 μL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC1=C(C=C(C=C1)N1CCC(CC1)C(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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